molecular formula C14H19N3O2 B11738840 4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol

4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol

Cat. No.: B11738840
M. Wt: 261.32 g/mol
InChI Key: USWQLSWRYSQYHN-UHFFFAOYSA-N
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Description

4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol is an organic compound with the molecular formula C13H18ClN3O2. It is characterized by the presence of a benzene ring substituted with a 1,3-diol group and a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is the reaction of 1-propyl-1H-pyrazole-3-carbaldehyde with 4-aminomethylbenzene-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Safety measures are also crucial to ensure the safe handling and production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring or pyrazole moiety .

Scientific Research Applications

4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol
  • 4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol

Uniqueness

4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 1,3-diol group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(1-propylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C14H19N3O2/c1-2-6-17-7-5-12(16-17)10-15-9-11-3-4-13(18)8-14(11)19/h3-5,7-8,15,18-19H,2,6,9-10H2,1H3

InChI Key

USWQLSWRYSQYHN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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